molecular formula C16H9BrO B12812544 Benzo[b]naphtho[2,3-d]furan,1-bromo-

Benzo[b]naphtho[2,3-d]furan,1-bromo-

Cat. No.: B12812544
M. Wt: 297.14 g/mol
InChI Key: OXNHYMLBKZHTGC-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[2,3-d]furan,1-bromo- (CAS 243-42-5) is a brominated derivative of the polycyclic aromatic hydrocarbon (PAH) Benzo[b]naphtho[2,3-d]furan (C₁₆H₁₀O, molecular weight 218.25). Its structure consists of a naphthalene fused with a benzofuran moiety, with a bromine substituent at the 1-position. This compound exhibits fluorescence and is studied for applications in organic electronics and as a precursor in synthetic chemistry .

Key physical properties include:

  • Melting Point: Not explicitly reported, but the parent compound (without bromine) has a melting point of 376–377 K .
  • Retention Indices: In gas chromatography, it shows distinct retention times influenced by its fused aromatic system .
  • Bioavailability: Unlike some analogs, the parent compound violates zero Lipinski’s rules, indicating high gastrointestinal absorption and blood-brain barrier penetration .

Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

1-bromonaphtho[2,3-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-13-6-3-7-14-16(13)12-8-10-4-1-2-5-11(10)9-15(12)18-14/h1-9H

InChI Key

OXNHYMLBKZHTGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=CC=C4Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]naphtho[2,3-d]furan,1-bromo- typically involves the bromination of Benzo[b]naphtho[2,3-d]furan. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of Benzo[b]naphtho[2,3-d]furan,1-bromo- may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]naphtho[2,3-d]furan,1-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzo[b]naphtho[2,3-d]furan,1-bromo- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: Its derivatives have shown promising biological activities, including anticancer and antimicrobial properties .

Industry: In the field of materials science, Benzo[b]naphtho[2,3-d]furan,1-bromo- is used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties enhance the performance and efficiency of these devices .

Mechanism of Action

The mechanism by which Benzo[b]naphtho[2,3-d]furan,1-bromo- exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Benzo[b]naphtho[1,2-d]furan vs. Benzo[b]naphtho[2,3-d]furan

  • Structural Differences : The position of the fused benzofuran ring differs (naphtho[1,2-d] vs. naphtho[2,3-d]), altering electron density distribution.
  • Synthetic Accessibility : Benzo[b]naphtho[1,2-d]furan derivatives are more commonly isolated from natural sources (e.g., Streblus usambarensis), while the [2,3-d] isomer is often synthesized .
  • Biological Activity : The [2,3-d] isomer shows higher AhR (aryl hydrocarbon receptor) activity in environmental samples compared to [1,2-d] analogs, likely due to enhanced planarity and interaction with receptor sites .

Benzo[b]naphtho[2,1-d]furan

  • Thermodynamic Properties : Exhibits a melting point of 376–377 K and a fusion enthalpy (ΔfusH) of 20.9 kJ/mol, similar to the [2,3-d] isomer .
  • Environmental Presence : Less abundant in PM2.5 and sediment samples compared to sulfur-containing analogs like Benzo[b]naphtho[2,1-d]thiophene .

Comparison with Sulfur-Containing Analogs

Benzo[b]naphtho[2,3-d]thiophene

  • Heteroatom Impact : Replacing oxygen with sulfur increases molecular weight (C₁₆H₁₀S vs. C₁₆H₁₀O) and alters electronic properties.
  • AhR Activity : Sulfur analogs exhibit 2–3 times higher AhR-mediated activity due to stronger ligand-receptor interactions. For example, Benzo[b]naphtho[2,3-d]thiophene contributes significantly to environmental AhR activity in industrial sediments .
  • Environmental Persistence : Thiophene derivatives are more resistant to microbial degradation, leading to higher accumulation in sediments compared to furans .

Benzo[b]naphtho[1,2-d]thiophene

  • Abundance : Dominates in environmental samples (PM2.5, sediments) and is a major contributor to AhR activity .

Comparison with Brominated Derivatives

2-Bromo-benzo[b]naphtho[2,3-d]furan

  • Market Trends : Predicted to grow in the global market due to applications in organic electronics, though synthesis costs remain high .
  • Synthetic Routes : Bromination at the 2-position requires regioselective methods, such as copper-mediated dehydrogenative coupling, achieving yields up to 91% .

3-Bromo-8,9,10,11,12,13-hexahydrocycloocta[b]naphtho[1,2-d]furan

  • Stereochemical Complexity : Bromination in a cyclooctane-fused system results in unique conformational rigidity, contrasting with the planar structure of 1-bromo derivatives .

Key Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Melting Point (K) ΔfusH (kJ/mol) AhR Activity (Relative to BaP)
Benzo[b]naphtho[2,3-d]furan C₁₆H₁₀O 376–377 20.9 0.5–1.2
Benzo[b]naphtho[2,3-d]thiophene C₁₆H₁₀S Not reported Not reported 1.5–3.0
1-Bromo-Benzo[b]naphtho[2,3-d]furan C₁₆H₉BrO Not reported Not reported Data pending

Table 2: ADMET Profiles

Compound Lipinski Violations BBB Penetration Mutagenicity
Benzo[b]naphtho[2,3-d]furan 0 High Low
Benzo[b]naphtho[2,3-d]thiophene 1 Moderate High

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